molecular formula C5H10FNO2S B3355820 Piperidine-1-sulfonyl fluoride CAS No. 63698-83-9

Piperidine-1-sulfonyl fluoride

Cat. No.: B3355820
CAS No.: 63698-83-9
M. Wt: 167.2 g/mol
InChI Key: SSXRYWUKQFCOIW-UHFFFAOYSA-N
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Description

Piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C5H10FNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role as a reagent in organic synthesis.

Scientific Research Applications

Piperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: It is employed in biochemical studies to modify proteins and peptides.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Safety and Hazards

Piperidine-1-sulfonyl fluoride should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood . It is also advised not to breathe mist/vapors/spray and not to ingest .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on advancing the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis .

Mechanism of Action

Target of Action

Piperidine-1-sulfonyl fluoride, like other piperidine derivatives, is known to interact with various targets in the body. The benzyl-piperidine group, for example, is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Biochemical Pathways

Piperidine derivatives have been found to affect various biochemical pathways. For instance, piperidine has been described as activating signaling pathways like NF-κB, PI3k/Aκt etc., which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Result of Action

Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

It’s worth noting that the synthesis of piperidine derivatives is an important task of modern organic chemistry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is being pursued .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of piperidine with sulfuryl fluoride (SO2F2). The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:

Piperidine+SO2F2Piperidine-1-sulfonyl fluoride\text{Piperidine} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} Piperidine+SO2​F2​→Piperidine-1-sulfonyl fluoride

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a sulfonamide derivative.

Comparison with Similar Compounds

  • Methanesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • Piperidine-1-carboxylic acid
  • Piperidine-1-sulfonamide

Piperidine-1-sulfonyl fluoride stands out due to its unique combination of the piperidine ring and the sulfonyl fluoride group, making it a valuable reagent in both chemical and biological research.

Properties

IUPAC Name

piperidine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXRYWUKQFCOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513881
Record name Piperidine-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63698-83-9
Record name Piperidine-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-1-sulfonyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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